![molecular formula C20H16N6O4 B2417355 N-(3-nitrofenil)-2-[1-(2-metilfenil)-4-oxopirazolo[3,4-d]pirimidin-5-il]acetamida CAS No. 887457-04-7](/img/structure/B2417355.png)
N-(3-nitrofenil)-2-[1-(2-metilfenil)-4-oxopirazolo[3,4-d]pirimidin-5-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de CDK2 para el Tratamiento del Cáncer
CDK2 (quinasa dependiente de ciclina 2) es un objetivo atractivo para la terapia contra el cáncer. Los investigadores han diseñado un nuevo conjunto de moléculas pequeñas que presentan los andamios privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina. Estos compuestos (numerados del 4 al 13) se sintetizaron como nuevos inhibidores de CDK2. Notablemente, la mayoría de estos compuestos exhibieron actividades citotóxicas superiores contra líneas celulares cancerosas, incluidas MCF-7 y HCT-116, con valores de IC50 que van desde 45 a 97 nM y de 6 a 99 nM, respectivamente. Además, mostraron una actividad moderada contra las células HepG-2 (rango de IC50: 48–90 nM) en comparación con el fármaco de referencia sorafenib .
Inhibición de PI3Kδ para la Enfermedad Pulmonar Obstructiva Crónica (EPOC)
Se ha identificado un compuesto específico, (S)-2-(1-(4-amino-3-(3-fluoro-4-metoxifenil)-1H-pirazolo[3,4-d]pirimidin-1-il)propil)-3-ciclopropil-5-fluoroquinazolin-4(3H)-ona (IHMT-PI3Kδ-372), como un potente e inhibidor selectivo de PI3Kδ. Los investigadores investigaron su potencial para tratar la enfermedad pulmonar obstructiva crónica (EPOC). Este compuesto muestra promesa en la focalización de la vía PI3Kδ, que juega un papel crucial en las respuestas inflamatorias asociadas con la EPOC .
Actividad Antituberculosa
Se han explorado los derivados del indol derivados de la piridina y el indol por su actividad antituberculosa in vitro. Específicamente, se prepararon y probaron derivados de (E)-1-(2-(1H-indol-3-il)-5-(piridin-4-il)-1,3,4-oxadiazol-3(2H)-il)-3-(sustituido fenil)prop-2-en-1-ona contra Mycobacterium tuberculosis (H37Ra MTB) y Mycobacterium bovis (BCG). Estos compuestos exhiben potencial como agentes antituberculosos .
Actividad Dual Contra Líneas Celulares y CDK2
El compuesto 14, derivado del andamio de pirazolo[3,4-d]pirimidina, mostró una potente actividad dual contra líneas celulares cancerosas (MCF-7, HCT-116 y HepG-2) y CDK2. Alteró significativamente la progresión del ciclo celular e indujo la apoptosis en las células HCT. Se justifican más investigaciones para explorar su potencial terapéutico .
Actividad Inhibitoria Enzimática
Varios compuestos demostraron actividad inhibitoria contra CDK2/ciclina A2. Notablemente, los compuestos 14, 13 y 15 exhibieron la actividad inhibitoria más significativa, con valores de IC50 de 0,057 ± 0,003, 0,081 ± 0,004 y 0,119 ± 0,007 μM, respectivamente, en comparación con sorafenib (0,184 ± 0,01 μM) .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In particular, the compound has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM . This indicates that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .
Actividad Biológica
The compound 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities, including potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A pyrazolo[3,4-d]pyrimidine core , which is a fused heterocyclic system.
- Aromatic substituents: 2-methylphenyl and 3-nitrophenyl groups.
- An acetamide functional group , which may enhance solubility and biological interaction.
Pharmacological Activities
Research indicates that compounds similar to 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide exhibit various pharmacological activities:
Anticancer Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK2 has been linked to cytotoxic effects against cancer cell lines. The unique substitution pattern in this compound may enhance its potency compared to other similar compounds.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vivo models. For instance, related pyrazole derivatives have demonstrated significant reductions in inflammatory markers in experimental models of osteoarthritis and other inflammatory conditions .
The mechanisms through which 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide exerts its biological activity include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to reduced proliferation of cancer cells.
- Modulation of signaling pathways : The compound may influence various signaling pathways associated with inflammation and cell survival.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic substituents can significantly affect biological activity.
- In Vivo Models : Animal studies utilizing models of osteoarthritis have revealed that related compounds can ameliorate symptoms by reducing inflammation and improving joint function. Histological evaluations showed improvements in bone cortex and marrow integrity in treated groups compared to controls .
Data Table: Biological Activity Overview
Propiedades
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-5-2-3-8-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-4-7-15(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVSRDNOLWZHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.